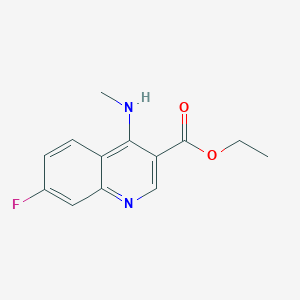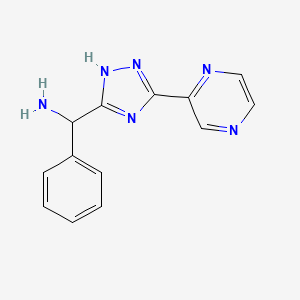
Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine is a heterocyclic compound that features a phenyl group, a pyrazine ring, and a triazole ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple nitrogen atoms in its structure makes it a versatile ligand in coordination chemistry and a potential candidate for various biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the pyrazine and phenyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes the formation of intermediate compounds, which are then subjected to further reactions to introduce the desired functional groups. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The presence of multiple nitrogen atoms allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple nitrogen atoms allows for hydrogen bonding and coordination with metal ions, which can influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl(pyridin-2-yl)methanamine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature nitrogen-containing heterocycles and exhibit similar biological activities.
5-Amino-pyrazoles: These compounds share the pyrazole ring and have diverse applications in medicinal chemistry.
Uniqueness
Phenyl(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to the combination of the pyrazine and triazole rings, which provide distinct electronic and steric properties. This uniqueness enhances its potential as a versatile ligand and a candidate for various biological activities .
Propiedades
Fórmula molecular |
C13H12N6 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
phenyl-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)methanamine |
InChI |
InChI=1S/C13H12N6/c14-11(9-4-2-1-3-5-9)13-17-12(18-19-13)10-8-15-6-7-16-10/h1-8,11H,14H2,(H,17,18,19) |
Clave InChI |
REJWDNHMPKLSOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=NC(=NN2)C3=NC=CN=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


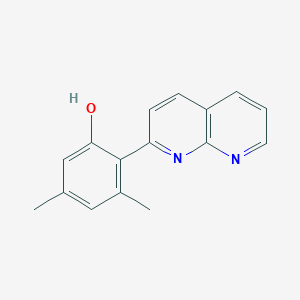
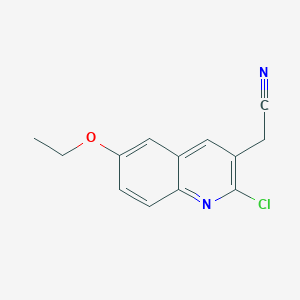
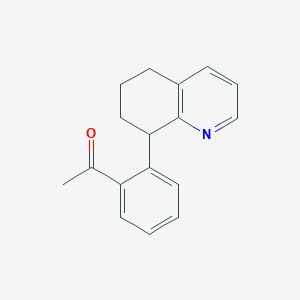

![6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15066396.png)
![Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate](/img/structure/B15066404.png)


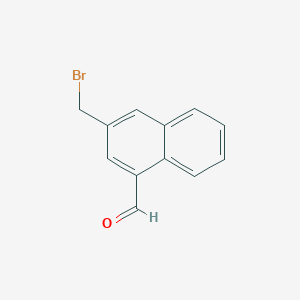


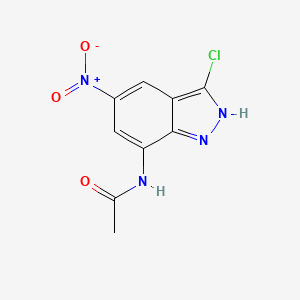
![2,4-Dichloropyrimido[4,5-B]quinoline](/img/structure/B15066445.png)
